molecular formula C20H19N3O6 B5477609 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID

Cat. No.: B5477609
M. Wt: 397.4 g/mol
InChI Key: OCCGAGPFOGOGFG-SFQUDFHCSA-N
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Description

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenylformamido group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with phenylformamide under basic conditions to form an intermediate, which is then reacted with butanoic acid derivatives to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various nitro, amino, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylformamido group can form hydrogen bonds with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3-(3-NITROPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[[(E)-2-benzamido-3-(3-nitrophenyl)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-2-16(20(26)27)21-19(25)17(22-18(24)14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)23(28)29/h3-12,16H,2H2,1H3,(H,21,25)(H,22,24)(H,26,27)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCGAGPFOGOGFG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)NC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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